Ethyl 3-(4-methylpiperidin-1-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-methylpiperidin-1-yl)pentanoate is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.3431 g/mol It is an ester derivative of piperidine, a six-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methylpiperidin-1-yl)pentanoate typically involves the esterification of 3-(4-methylpiperidin-1-yl)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylpiperidin-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used under anhydrous conditions.
Major Products Formed
Oxidation: 3-(4-methylpiperidin-1-yl)pentanoic acid.
Reduction: 3-(4-methylpiperidin-1-yl)pentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-methylpiperidin-1-yl)pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylpiperidin-1-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, influencing their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methylpiperidine-1-yl)butanoate: Similar structure but with a shorter carbon chain.
Ethyl 3-(4-methylpiperidine-1-yl)hexanoate: Similar structure but with a longer carbon chain.
Methyl 3-(4-methylpiperidine-1-yl)pentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 3-(4-methylpiperidin-1-yl)pentanoate is unique due to its specific ester group and carbon chain length, which can influence its reactivity and interactions with biological targets. Its specific structure allows for unique applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H25NO2 |
---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
ethyl 3-(4-methylpiperidin-1-yl)pentanoate |
InChI |
InChI=1S/C13H25NO2/c1-4-12(10-13(15)16-5-2)14-8-6-11(3)7-9-14/h11-12H,4-10H2,1-3H3 |
InChI Key |
OWCQHGHUWSGNJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OCC)N1CCC(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.